(Z)-3-Methoxyacrylic acid
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Overview
Description
(Z)-3-Methoxyacrylic acid: is an organic compound characterized by the presence of a methoxy group attached to the third carbon of an acrylic acid molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Methoxyacrylic acid typically involves the methoxylation of acrylic acid. One common method is the reaction of acrylic acid with methanol in the presence of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions. This reaction results in the formation of this compound through an esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (Z)-3-Methoxyacrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or aldehydes.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or amines (e.g., ammonia) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: (Z)-3-Methoxyacrylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways. It is used in enzyme assays to investigate the activity of specific enzymes involved in methoxylation reactions.
Medicine: The compound has potential applications in drug development. Its derivatives are explored for their therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: this compound is used in the production of specialty chemicals, such as coatings, adhesives, and polymers. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-3-Methoxyacrylic acid involves its interaction with specific molecular targets. In biological systems, the compound can act as a substrate for enzymes involved in methoxylation reactions. It may also interact with cellular receptors, modulating signaling pathways and influencing cellular functions.
Comparison with Similar Compounds
(E)-3-Methoxyacrylic acid: The trans isomer of (Z)-3-Methoxyacrylic acid, differing in the spatial arrangement of the methoxy group.
3-Methoxypropionic acid: A similar compound with a propionic acid backbone instead of an acrylic acid backbone.
Methacrylic acid: A related compound with a methyl group instead of a methoxy group.
Uniqueness: this compound is unique due to its specific (Z) configuration, which influences its chemical reactivity and biological activity. The presence of the methoxy group at the third carbon position also imparts distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C4H6O3 |
---|---|
Molecular Weight |
102.09 g/mol |
IUPAC Name |
(Z)-3-methoxyprop-2-enoic acid |
InChI |
InChI=1S/C4H6O3/c1-7-3-2-4(5)6/h2-3H,1H3,(H,5,6)/b3-2- |
InChI Key |
VFUQDUGKYYDRMT-IHWYPQMZSA-N |
Isomeric SMILES |
CO/C=C\C(=O)O |
Canonical SMILES |
COC=CC(=O)O |
Origin of Product |
United States |
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